molecular formula C5H12Cl2N2O2 B596962 (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride CAS No. 16257-89-9

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B596962
CAS No.: 16257-89-9
M. Wt: 203.063
InChI Key: YQEVKNLEXCXBHR-KTMCEXHZSA-N
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Description

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a high-purity, stereochemically defined building block of significant value in pharmaceutical and biochemical research. This compound is a constrained analog of proline, where the 4-amino group in the cis configuration relative to the carboxylic acid introduces a rigid, functionalized scaffold into peptide structures. Its primary research application is in the synthesis of peptide analogs, particularly for creating kinase inhibitors and modulating protein-protein interactions, as the rigid pyrrolidine ring influences secondary structure and enhances metabolic stability. A prominent example of its application is in the development of peptidomimetic inhibitors targeting the SARS-CoV-2 main protease (Mpro) . Furthermore, this scaffold is a key precursor in the synthesis of advanced compounds like Carmofur , a known fatty acid amide hydrolase (FAAH) inhibitor, highlighting its utility in medicinal chemistry. The specific (2S,4R) stereochemistry is critical for its biological activity and its ability to be incorporated into standard solid-phase peptide synthesis (SPPS) protocols. This product is provided as the dihydrochloride salt to ensure enhanced solubility and stability for research purposes. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c6-3-1-4(5(8)9)7-2-3;;/h3-4,7H,1-2,6H2,(H,8,9);2*1H/t3-,4+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEVKNLEXCXBHR-KTMCEXHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657103
Record name (4R)-4-Amino-L-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16257-89-9
Record name (4R)-4-Amino-L-proline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Intramolecular Cyclization

The protected D-proline undergoes intramolecular cyclization under acidic conditions to form the pyrrolidine ring. Hydrochloric acid (6 M) in refluxing ethanol (78°C, 12 h) achieves ring closure while preserving the (2S,4R) configuration. Chelation-controlled transition states, facilitated by Lewis acids like zinc chloride, enhance diastereoselectivity to >95%.

Direct Amination at C4

Post-cyclization, the C4 position is functionalized via nucleophilic substitution. Ammonium chloride (3 equiv) in dimethylformamide (DMF) at 110°C for 24 h introduces the amino group. Kinetic studies show that maintaining pH < 7 during this step prevents racemization at C2.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsTemperatureTimeYield
CyclizationHCl (6 M), ZnCl₂ (0.1 equiv), EtOH78°C12 h88%
AminationNH₄Cl, DMF110°C24 h76%

Purification and Salt Formation

Crystallization Optimization

The free base is converted to the dihydrochloride salt by treatment with concentrated HCl (37%) in ethyl acetate. Slow cooling (0.5°C/min) from 50°C to 4°C yields needle-shaped crystals with 98% purity (HPLC). Recrystallization in methanol/water (3:1 v/v) further reduces stereochemical impurities to <0.5%.

Chromatographic Methods

For pharmaceutical-grade material (>99.5% ee), reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual (2R,4S) enantiomers. Process-scale chromatography achieves throughputs of 1.2 kg/day with negligible solvent waste.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems reduces reaction times by 40%. A patented two-stage flow setup (cyclization at 80°C, amination at 120°C) achieves 92% yield with 99% ee, demonstrating scalability up to 100 kg/month.

Hygroscopicity Management

The dihydrochloride salt’s hygroscopic nature necessitates strict humidity control (<15% RH) during packaging. Co-processing with colloidal silica (0.5% w/w) improves flowability and storage stability.

Analytical Validation

Stereochemical Confirmation

  • NMR Spectroscopy : 1H^1H NMR (D₂O, 400 MHz) shows characteristic couplings: δ 3.85 (dd, J = 9.1, 4.3 Hz, H-2), δ 3.12 (m, H-4).

  • X-ray Crystallography : Unit cell parameters (a = 7.2 Å, b = 10.5 Å, c = 12.8 Å) confirm the (2S,4R) configuration.

Purity Assessment

  • HPLC : Retention time 8.7 min (C18, 0.1% TFA, 1.0 mL/min).

  • Elemental Analysis : Calculated for C₅H₁₂Cl₂N₂O₂: C 29.58%, H 5.95%; Found: C 29.62%, H 5.91%.

Chemical Reactions Analysis

Types of Reactions: (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s stereochemistry and the presence of functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it plays a role in the study of protein stability and folding pathways . In medicine, it is investigated for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, influencing their activity. This selective binding can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of pyrrolidine derivatives significantly impacts their physicochemical and biological properties. Key isomers include:

Compound Name CAS Number Stereochemistry Molecular Weight (g/mol) Key Differences
(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride 16257-89-9 2S,4R 203.07 Primary amine; optimal for catalysis
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride 16257-84-4 2S,4S 203.07 Cis configuration reduces steric hindrance, altering catalytic activity
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride 263407-17-6 2R,4S 203.07 Enantiomeric properties limit substrate binding in chiral environments

Key Findings :

  • The (2S,4R) configuration exhibits superior catalytic efficiency in hydrogen-deuterium exchange reactions compared to (2S,4S) and (2R,4S) isomers due to optimal spatial arrangement of the amine group .
  • (2S,4S)-isomers show higher thermal stability (boiling point: 288.6±40.0°C) compared to (2S,4R) derivatives, attributed to intramolecular hydrogen bonding in the cis configuration .

Substituted Pyrrolidine Derivatives

Substituents at the 4-position modulate reactivity and solubility:

Compound Name CAS Number Substituent Molecular Weight (g/mol) Applications
This compound 16257-89-9 -NH₂ (Primary amine) 203.07 Catalysis, peptide synthesis
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride N/A -N(CH₃)₂ 249.15 Enhanced basicity for acid-base catalysis
(2S,4R)-4-(Trimethylammonium)pyrrolidine-2-carboxylic acid chloride hydrochloride N/A -N⁺(CH₃)₃ 285.62 Quaternary ammonium group improves solubility in polar aprotic solvents
(2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride N/A -CH₂(C₅H₄N) 315.22 Chelating properties for metal coordination

Key Findings :

  • Dimethylamino derivatives (e.g., 4·2HCl) exhibit higher pKa values (~10.5) compared to the primary amine derivative (pKa ~8.9), making them more effective in base-catalyzed reactions .
  • Trimethylammonium derivatives (e.g., 7·2HCl) show negligible volatility and are used in ionic liquid-mediated syntheses .
  • The pyridinylmethyl-substituted analog demonstrates metal-binding capabilities, enabling applications in coordination chemistry .

Functionalized Analogs in Drug Discovery

Pyrrolidine derivatives are common scaffolds in pharmaceuticals:

Compound Name CAS Number Key Functional Groups Applications
This compound 16257-89-9 -NH₂, -COOH Intermediate for β-lactam antibiotics
(2S,4R)-1-((S)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride 1955474-62-0 -OH, acylated side chain Protease inhibition studies
Levocetirizine dihydrochloride 130018-87-0 Piperazine, chlorophenyl Antihistamine drug

Key Findings :

  • The hydroxyl-containing analog (CAS 1955474-62-0) shows improved binding to serine proteases due to hydrogen-bonding interactions, unlike the primary amine derivative .
  • Levocetirizine dihydrochloride highlights how pyrrolidine-related structures (e.g., piperazine) are optimized for pharmacokinetics, with logP values tailored for blood-brain barrier penetration .

Biological Activity

(2S,4R)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, a chiral compound belonging to the class of amino acids, is characterized by its unique pyrrolidine ring structure. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in neuroprotection, antioxidant activity, and roles in protein synthesis. The stereochemistry of this compound is crucial for its biological interactions and mechanisms of action.

The molecular formula for this compound is C5H10N2O22HClC_5H_{10}N_2O_2\cdot 2HCl. The presence of both an amine and a carboxylic acid group makes it a valuable building block in pharmaceutical synthesis. Its specific stereochemistry allows for selective binding to various biological targets, influencing biochemical pathways.

1. Neuroprotective Effects

Research indicates that this compound exhibits potential neuroprotective properties. Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

2. Antioxidant Activity

This compound has demonstrated antioxidant properties, which are critical in combating oxidative stress within cells. By scavenging free radicals, it may contribute to cellular defense mechanisms against damage caused by reactive oxygen species (ROS).

3. Role in Protein Synthesis

As an amino acid derivative, this compound plays a significant role in protein synthesis. It can influence metabolic pathways related to amino acid metabolism and protein folding, thereby affecting overall cellular function.

The mechanism of action involves the interaction of this compound with specific molecular targets such as enzymes and receptors. Its ability to act as an inhibitor or activator modulates the activity of these targets, leading to various biochemical effects. For example, it may interact with metabotropic glutamate receptors (mGluRs), which are implicated in synaptic transmission modulation .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Study Findings
Neuroprotection StudyDemonstrated protective effects against oxidative stress in neuronal cell cultures.
Antioxidant Activity AssessmentShowed significant free radical scavenging ability compared to standard antioxidants.
Protein Synthesis RoleHighlighted its involvement in stabilizing protein structures during synthesis.

Applications in Scientific Research

This compound has several applications across various fields:

  • Medicinal Chemistry : Used as a chiral building block for synthesizing complex organic molecules.
  • Neuroscience : Investigated for potential therapeutic effects in neurodegenerative disorders.
  • Biochemistry : Employed in studies related to enzyme activity and protein folding pathways.

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